molecular formula C16H48Si8 B14705967 Hexadecamethyloctasilocane CAS No. 23657-43-4

Hexadecamethyloctasilocane

Katalognummer: B14705967
CAS-Nummer: 23657-43-4
Molekulargewicht: 465.2 g/mol
InChI-Schlüssel: CRQRATISUDITJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexadecamethyloctasilocane is a siloxane compound with the chemical formula C16H48O6Si7 . It is a member of the siloxane family, which are compounds composed of silicon-oxygen (Si-O) bonds with organic side groups attached to the silicon atoms. This compound is known for its unique properties, including high thermal stability, low surface tension, and hydrophobicity, making it valuable in various industrial applications.

Vorbereitungsmethoden

Hexadecamethyloctasilocane can be synthesized through several methods, including:

Analyse Chemischer Reaktionen

Hexadecamethyloctasilocane undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Hexadecamethyloctasilocane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other siloxane compounds and as a model compound for studying siloxane chemistry.

    Biology: In biological research, this compound is used to create hydrophobic surfaces and coatings for various applications, including cell culture and microfluidics.

    Medicine: This compound is used in the development of medical devices and implants due to its biocompatibility and stability.

    Industry: This compound is used in the production of silicone-based lubricants, sealants, and coatings.

Wirkmechanismus

The mechanism of action of hexadecamethyloctasilocane is primarily related to its ability to form stable Si-O-Si bonds. These bonds provide the compound with its unique properties, such as thermal stability and hydrophobicity. The molecular targets and pathways involved include interactions with other siloxane compounds and organic molecules, leading to the formation of complex siloxane networks.

Vergleich Mit ähnlichen Verbindungen

Hexadecamethyloctasilocane can be compared with other siloxane compounds, such as:

This compound is unique due to its linear structure and higher molecular weight, which provide it with distinct properties compared to its cyclic counterparts.

Eigenschaften

CAS-Nummer

23657-43-4

Molekularformel

C16H48Si8

Molekulargewicht

465.2 g/mol

IUPAC-Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecamethyloctasilocane

InChI

InChI=1S/C16H48Si8/c1-17(2)18(3,4)20(7,8)22(11,12)24(15,16)23(13,14)21(9,10)19(17,5)6/h1-16H3

InChI-Schlüssel

CRQRATISUDITJA-UHFFFAOYSA-N

Kanonische SMILES

C[Si]1([Si]([Si]([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.